
(1S-Cis)-1-(methoxycarbonyl)-2-vinylcyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S-Cis)-1-(methoxycarbonyl)-2-vinylcyclopropane-1-carboxylic acid is a cyclopropane derivative with a unique structure that includes both a methoxycarbonyl group and a vinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S-Cis)-1-(methoxycarbonyl)-2-vinylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a vinyl ester with a diazo compound under catalytic conditions. The reaction is often carried out in the presence of a transition metal catalyst, such as rhodium or copper, which facilitates the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1S-Cis)-1-(methoxycarbonyl)-2-vinylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The methoxycarbonyl group can be reduced to an alcohol or an aldehyde.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the methoxycarbonyl group.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or hydroboration with borane (BH3).
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated derivatives or hydroborated products.
Wissenschaftliche Forschungsanwendungen
(1S-Cis)-1-(methoxycarbonyl)-2-vinylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1S-Cis)-1-(methoxycarbonyl)-2-vinylcyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The vinyl group can participate in covalent bonding with nucleophilic sites, while the methoxycarbonyl group can enhance the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R-Cis)-1-(methoxycarbonyl)-2-vinylcyclopropane-1-carboxylic acid: A stereoisomer with similar chemical properties but different biological activity.
Cyclopropane-1,1-dicarboxylic acid: Lacks the vinyl group, resulting in different reactivity and applications.
Vinylcyclopropane: Lacks the methoxycarbonyl group, affecting its solubility and reactivity.
Uniqueness
(1S-Cis)-1-(methoxycarbonyl)-2-vinylcyclopropane-1-carboxylic acid is unique due to the presence of both a vinyl group and a methoxycarbonyl group on the cyclopropane ring. This combination of functional groups provides a versatile platform for various chemical transformations and potential biological activities.
Eigenschaften
CAS-Nummer |
159700-59-1 |
|---|---|
Molekularformel |
C8H10O4 |
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
(1S,2S)-2-ethenyl-1-methoxycarbonylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H10O4/c1-3-5-4-8(5,6(9)10)7(11)12-2/h3,5H,1,4H2,2H3,(H,9,10)/t5-,8+/m1/s1 |
InChI-Schlüssel |
APPHGUPLONDBFA-XRGYYRRGSA-N |
Isomerische SMILES |
COC(=O)[C@]1(C[C@H]1C=C)C(=O)O |
Kanonische SMILES |
COC(=O)C1(CC1C=C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





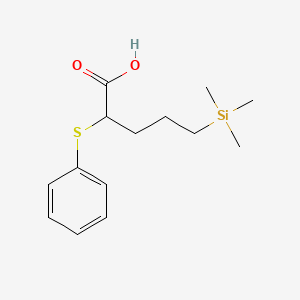
![(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B14147908.png)
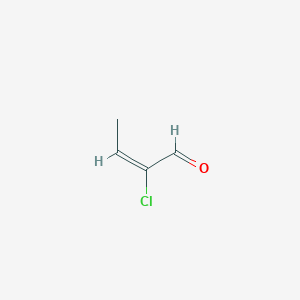
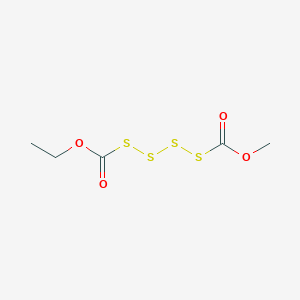

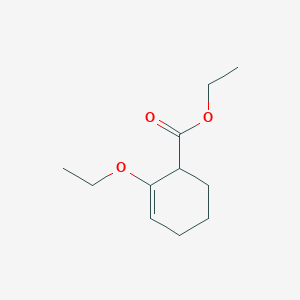
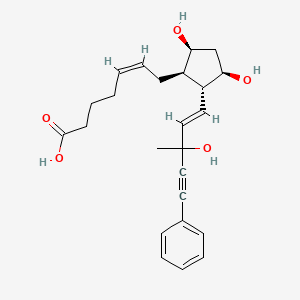
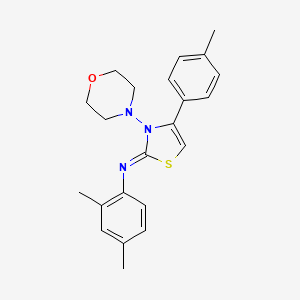
![N-heptyl-5-methylpyrimido[5,4-b]indol-4-amine](/img/structure/B14147940.png)


